4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Overview
Description
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid , also known as Tetramethylethylene chlorophosphite , is a chemical compound with the empirical formula C12H17BO2Cl . It is commonly used as an intermediate in pharmaceutical and chemical synthesis .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. One common method is the reaction between 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (also known as Tetramethylethylene chlorophosphite ) and benzoic acid . The reaction proceeds under specific conditions to yield the desired product. Detailed synthetic pathways and optimization strategies are documented in the literature .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid consists of a benzoic acid moiety attached to a boron-containing heterocycle. The chlorine atom and the boron atom are strategically positioned within the molecule. The three-dimensional arrangement and bond angles play a crucial role in its reactivity and properties .
Chemical Reactions Analysis
These reactions involve the substitution or coupling of functional groups, and the compound serves as a ligand or reagent in these processes .
Scientific Research Applications
Suzuki-Miyaura Coupling
This compound can be used in the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds, an important class of compounds in medicinal chemistry .
Protodeboronation
The compound can undergo protodeboronation . This process involves the removal of a boron group from the molecule . This can be particularly useful in the synthesis of complex organic molecules .
Anti-Markovnikov Hydromethylation
The compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that allows for the addition of a hydrogen and a methyl group across a carbon-carbon double bond .
Synthesis of Indolo-Fused Heterocyclic Inhibitors
The compound can be used in the synthesis of indolo-fused heterocyclic inhibitors . These inhibitors can be used in the treatment of various diseases .
Synthesis of Pyridoquinazolines and Benzo[h][1,6]naphthyridines
The compound can be used in the synthesis of pyridoquinazolines and benzo[h][1,6]naphthyridines . These are complex organic compounds that have potential applications in medicinal chemistry .
Synthesis of Subphthalocyanine and Fused-Ring Nicotine Derivatives
The compound can be used in the synthesis of subphthalocyanine and fused-ring nicotine derivatives . These are complex organic compounds with potential applications in various fields .
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known for their ability to form stable covalent bonds with proteins, particularly enzymes, and are often used in the design of enzyme inhibitors .
Mode of Action
The compound is a boronic acid ester, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid or its ester forms a complex with a palladium catalyst. The palladium complex then undergoes transmetalation with the boron atom, followed by reductive elimination to form the desired product .
Biochemical Pathways
For example, they can inhibit enzymes, disrupt cell wall synthesis in bacteria, or modulate signal transduction pathways .
Pharmacokinetics
It’s important to note that boronic acids and their esters are generally susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
For instance, if the compound targets an enzyme, it could inhibit the enzyme’s activity, thereby affecting the cellular processes that depend on that enzyme .
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic acid esters is known to be considerably accelerated at physiological pH . This could potentially affect the compound’s stability and efficacy in the body.
Safety and Hazards
As with any chemical compound, safety precautions are essential. Consult Material Safety Data Sheets (MSDS) for detailed safety information, including handling, storage, and disposal guidelines. Avoid inhalation, skin contact, and ingestion. Proper protective equipment and ventilation are necessary when working with this compound .
Future Directions
Research on the applications of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid continues to evolve. Future studies may explore its use in novel synthetic methodologies, catalysis, and drug discovery. Researchers should investigate its potential in various fields and optimize its properties for specific applications .
properties
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)10-7-8(15)5-6-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOCLHOUEODTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
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